molecular formula C13H15ClN4O2S B2423952 3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797975-98-4

3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2423952
CAS No.: 1797975-98-4
M. Wt: 326.8
InChI Key: YBXLACDNKDSPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a dimethylamino group, and a pyrimidinylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.

    Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.

Uniqueness

3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide is unique due to its specific structural features, including the presence of a pyrimidinylmethyl group and a dimethylamino group. These structural elements contribute to its selective inhibition of carbonic anhydrase IX, making it a valuable compound for targeted anticancer therapy .

Properties

IUPAC Name

3-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c1-18(2)13-15-7-6-11(17-13)9-16-21(19,20)12-5-3-4-10(14)8-12/h3-8,16H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXLACDNKDSPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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